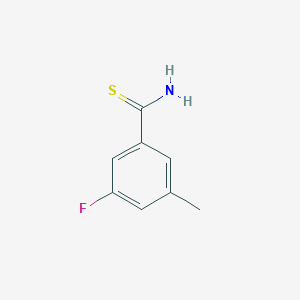
3-Fluoro-5-methylbenzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-methylbenzene-1-carbothioamide is an organic compound with the molecular formula C8H8FNS It is a derivative of benzene, where a fluorine atom and a methyl group are substituted at the 3rd and 5th positions, respectively, and a carbothioamide group is attached to the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methylbenzene-1-carbothioamide typically involves the introduction of the carbothioamide group to a fluoromethylbenzene precursor. One common method is the reaction of 3-fluoro-5-methylbenzenamine with carbon disulfide (CS2) in the presence of a base, followed by the addition of an alkylating agent to form the carbothioamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methylbenzene-1-carbothioamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-Fluoro-5-methylbenzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methylbenzene-1-carbothioamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atom and carbothioamide group may play crucial roles in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylbenzene-1-carbothioamide
- 2-Fluoro-4-methylbenzene-1-carbothioamide
- 1-Fluoro-3-methylbenzene
Uniqueness
3-Fluoro-5-methylbenzene-1-carbothioamide is unique due to the specific positions of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both a fluorine atom and a carbothioamide group provides distinct chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C8H8FNS |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-fluoro-5-methylbenzenecarbothioamide |
InChI |
InChI=1S/C8H8FNS/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H2,10,11) |
InChI Key |
IWBARJZCVXNUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















